
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a prop-2-yn-1-amine group attached to a 3,3-dimethoxypropyl chain. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine typically involves the reaction of propargylamine with 3,3-dimethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically used.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
Propargylamine: A simpler analog with similar reactivity but lacking the 3,3-dimethoxypropyl group.
Rasagiline: A propargylamine derivative used as a drug for Parkinson’s disease.
Selegiline: Another propargylamine derivative with MAO inhibitory activity.
Uniqueness
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine is unique due to the presence of the 3,3-dimethoxypropyl group, which can impart different physicochemical properties and biological activities compared to simpler propargylamines. This structural modification can enhance its solubility, stability, and interaction with molecular targets.
Propiedades
Número CAS |
59066-98-7 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3,3-dimethoxy-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C8H15NO2/c1-4-6-9-7-5-8(10-2)11-3/h1,8-9H,5-7H2,2-3H3 |
Clave InChI |
TUAFOYVYXNSXRH-UHFFFAOYSA-N |
SMILES canónico |
COC(CCNCC#C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


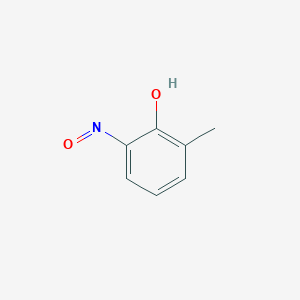
![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)

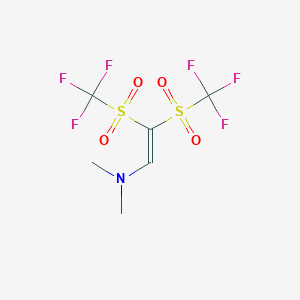
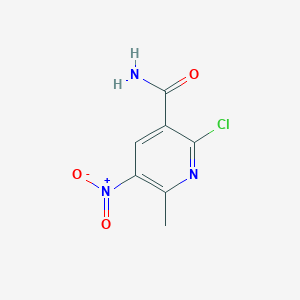
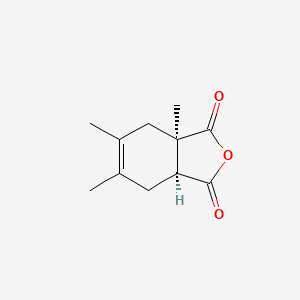

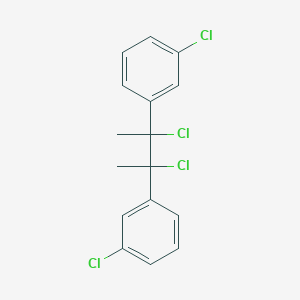
phosphanium chloride](/img/structure/B14600077.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
